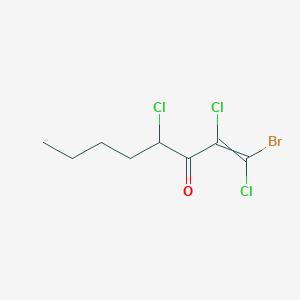
1-Bromo-1,2,4-trichlorooct-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2,4-trichlorooct-1-en-3-one is a chemical compound that consists of 10 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, 3 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
1-Bromo-1,2,4-trichlorooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents
Scientific Research Applications
1-Bromo-1,2,4-trichlorooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1,2,4-trichlorooct-1-en-3-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Bromo-1,2,4-trichlorooct-1-en-3-one can be compared with other halogenated compounds, such as:
1-Bromo-2-propanol: Known for its use in various chemical reactions and biological studies.
3-Bromo-1,1,1-trifluoro-2-propanol: Used in chemical synthesis and as a probe in biological research.
Cycloalkanes: These cyclic hydrocarbons have different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and properties.
Properties
CAS No. |
64785-86-0 |
|---|---|
Molecular Formula |
C8H10BrCl3O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-bromo-1,2,4-trichlorooct-1-en-3-one |
InChI |
InChI=1S/C8H10BrCl3O/c1-2-3-4-5(10)7(13)6(11)8(9)12/h5H,2-4H2,1H3 |
InChI Key |
PPVKEUQLUHYWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(=C(Cl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















